molecular formula C7H16N2O2 B12450460 2,6-diaminoheptanoic Acid

2,6-diaminoheptanoic Acid

Cat. No.: B12450460
M. Wt: 160.21 g/mol
InChI Key: SHGBCLVCOJGQDM-UHFFFAOYSA-N
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Description

2,6-Diaminoheptanoic acid, also known as 2,6-diaminopimelic acid, is an organic compound with the molecular formula C7H14N2O4. It is a derivative of heptanoic acid and features two amino groups at the 2nd and 6th positions. This compound is significant in various biochemical and industrial processes due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Diaminoheptanoic acid can be synthesized through several methods. One common approach involves the stereoselective hydrolysis of amino acid amides using microorganisms that possess the necessary enzymatic activity . Another method includes the hydrogenation of nitriles to produce the desired diamino compound .

Industrial Production Methods: Industrial production of this compound often involves the use of biotechnological processes, leveraging microorganisms to achieve high yields and purity. These methods are preferred due to their efficiency and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diaminoheptanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,6-Diaminoheptanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-diaminoheptanoic acid involves its interaction with specific enzymes and molecular targets. In bacterial cell wall synthesis, it acts as a precursor in the formation of peptidoglycan, interacting with enzymes such as MurD to catalyze the addition of amino acids to the growing peptidoglycan chain . This process is crucial for maintaining the structural integrity of bacterial cells.

Comparison with Similar Compounds

Uniqueness: 2,6-Diaminoheptanoic acid is unique due to its dual amino groups positioned on a heptanoic acid backbone, which imparts distinct chemical reactivity and biological functions. Its role in peptidoglycan synthesis sets it apart from other amino acids and derivatives .

Properties

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

2,6-diaminoheptanoic acid

InChI

InChI=1S/C7H16N2O2/c1-5(8)3-2-4-6(9)7(10)11/h5-6H,2-4,8-9H2,1H3,(H,10,11)

InChI Key

SHGBCLVCOJGQDM-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(C(=O)O)N)N

Origin of Product

United States

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